1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethyl-2,3-dihydroinden-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)7-6-8-9(11)4-3-5-10(8)12/h3-5H,6-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSJGYKKLRZRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1C=CC=C2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519199 | |
| Record name | 1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88297-77-2 | |
| Record name | 1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1,1 Dimethyl 2,3 Dihydro 1h Inden 4 Amine and Its Derivatives
Precursor Chemistry and Starting Material Utilization
The foundation of indenamine synthesis lies in the efficient preparation of appropriately substituted indanone precursors. These ketones serve as the direct electrophilic partners for subsequent amination reactions.
The most prevalent and direct precursors for dihydroindene amines are the corresponding 1-indanones. The synthesis of the 1-indanone (B140024) core can be achieved through several classic and modern organic reactions, primarily involving intramolecular cyclizations. beilstein-journals.orgnih.gov
A common approach is the intramolecular Friedel-Crafts acylation. nih.gov This reaction typically starts from a 3-arylpropionic acid or its corresponding acyl chloride. For instance, arylpropionic acids can undergo cyclization in the presence of strong acids like polyphosphoric acid or sulfuric acid to yield 1-indanones in good yields. beilstein-journals.org Another variation of the Friedel-Crafts reaction involves the reaction of benzoic acid derivatives. In a one-pot process, benzoic acids can be converted to their acyl chlorides, which then react with ethylene (B1197577), followed by an intramolecular Friedel-Crafts alkylation to furnish the 1-indanone skeleton. beilstein-journals.orgnih.gov
Palladium-catalyzed reactions have also emerged as powerful tools for indanone synthesis. For example, a palladium(0)-catalyzed three-component reaction involving salicylic (B10762653) aldehyde triflates, ethylene glycol vinyl ether, and secondary amines can produce tertiary 3-aminoindan acetals through a tandem sequence of Heck arylation, iminium ion formation, and cyclization. organic-chemistry.org
The table below summarizes various synthetic routes to the foundational indanone structure.
| Starting Material Type | Reaction Type | Key Reagents/Catalysts | Typical Yield | Reference |
| 3-Arylpropionic Acids | Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid (PPA), H₂SO₄ | 60-90% | beilstein-journals.org |
| Benzoic Acids | Friedel-Crafts Acylation/Alkylation | Thionyl Chloride, Ethylene, AlCl₃ | Good | beilstein-journals.orgnih.gov |
| Aryl Iodides (unsaturated) | Carbonylative Cyclization | Palladium Catalyst, CO | Good to Excellent | organic-chemistry.org |
| Chalcone Derivatives | Nazarov Reaction | Trifluoroacetic Acid (TFA) | ~88% | beilstein-journals.orgnih.gov |
| o-Allylbenzamides | Ni-catalyzed Carboacylation | Ni(0) catalyst, Arylboronic Esters | Good | organic-chemistry.org |
This table is interactive and can be sorted by column.
Beyond the direct synthesis and use of indanones, alternative strategies focus on constructing the indane ring from different acyclic or cyclic precursors. These methods offer flexibility in introducing various substituents.
One such strategy involves the rhodium-catalyzed tandem carborhodium/cyclization of internal alkynes, which can produce 2,3-substituted indanones under mild conditions using water as a solvent. organic-chemistry.org Another innovative approach uses the rearrangement of cyclopropanol (B106826) derivatives in the presence of a palladium catalyst and oxygen to form 1-indanones. beilstein-journals.orgnih.gov Furthermore, the coupling of alkynes and acetals, promoted by a combination of In(OTf)₃ and benzoic acid, can yield 2,3-disubstituted indanones through a tandem [2+2] cycloaddition and Nazarov reaction. organic-chemistry.org These methods highlight the diverse range of starting materials that can be harnessed to build the essential indenamine scaffold.
Amine Formation Reactions in Dihydroindene Synthesis
Once the indanone precursor is secured, the next critical step is the introduction of the amine group at the C1 position. This transformation is typically accomplished through one of two primary methodologies: the reduction of an oxime intermediate or direct reductive amination.
A well-established two-step method for converting an indanone to an indenamine involves the formation of an oxime followed by its reduction. The indanone is first reacted with hydroxylamine (B1172632) or its salt, often under mild alkaline or acidic conditions, to produce the corresponding 1-indanone oxime. google.com
The subsequent catalytic reduction of the oxime is a critical step where the choice of catalyst and reaction conditions can significantly influence the product distribution. encyclopedia.pub Heterogeneous catalysts are widely employed for this transformation, with hydrogen gas serving as the reductant. mdpi.com The reaction can be selectively controlled to yield either the primary amine or the intermediate hydroxylamine. mdpi.com For example, studies on 2-indanone (B58226) oxime have shown that using a Platinum on carbon (Pt/C) catalyst favors the formation of the hydroxylamine, whereas a Palladium on carbon (Pd/C) catalyst rapidly leads to the formation of the primary amine. encyclopedia.pub This difference is attributed to distinct reaction mechanisms, where Pt catalyzes the reduction of the C=N bond, while Pd is believed to first catalyze the reductive cleavage of the N-O bond. encyclopedia.pub Raney nickel is another effective catalyst, particularly under alkaline conditions, for the reduction of indanone oximes to the corresponding primary amines. google.com
The following table compares the outcomes of oxime reduction using different catalytic systems.
| Catalyst | Typical Conditions | Primary Product | Key Features | Reference |
| Pt/C | H₂ (3 atm), AcOH, H₂SO₄ | Hydroxylamine | Favors C=N bond reduction | encyclopedia.pub |
| Pd/C | H₂ (3 atm), AcOH, H₂SO₄ | Primary Amine | Favors N-O bond cleavage first | encyclopedia.pub |
| Raney Nickel | Alkaline solution (e.g., NaOH) | Primary Amine | Effective for direct amine synthesis | google.com |
| Adam's Catalyst (PtO₂) | H₂, Strong Acid | Hydroxylamine | One of the earliest systems used for this transformation | nih.govnih.gov |
This table is interactive and can be sorted by column.
Reductive amination, also known as reductive alkylation, is a powerful and versatile one-pot method for synthesizing amines from carbonyl compounds. wikipedia.orgorganicchemistrytutor.com This process involves the reaction of the indanone with an amine source to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com To synthesize a primary amine such as 1,1-dimethyl-2,3-dihydro-1H-inden-4-amine, the indanone would be reacted with ammonia.
The reaction is typically performed under mildly acidic conditions (pH ~4-5), which are optimal for the formation of the imine intermediate. organicchemistrytutor.comyoutube.com A key aspect of this protocol is the choice of reducing agent. The reducing agent must be selective enough to reduce the C=N double bond of the imine intermediate without significantly reducing the C=O bond of the starting ketone. masterorganicchemistry.com
Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comsigmaaldrich.com Sodium cyanoborohydride is particularly effective because it is a mild reducing agent that selectively reduces iminium ions much faster than ketones or aldehydes, allowing the entire reaction to be carried out in a single pot. masterorganicchemistry.com Sodium triacetoxyborohydride is another mild and often preferred alternative, especially when avoiding cyanide-containing reagents is desirable. masterorganicchemistry.com
| Reducing Agent | Abbreviation | Key Characteristics | Reference |
| Sodium Cyanoborohydride | NaBH₃CN | Mild; Selectively reduces imines/iminium ions in the presence of carbonyls. | wikipedia.orgmasterorganicchemistry.comsigmaaldrich.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and less toxic alternative to NaBH₃CN; effective for a wide range of substrates. | masterorganicchemistry.comsigmaaldrich.com |
| Sodium Borohydride (B1222165) | NaBH₄ | More reactive; typically requires separate steps for imine formation and reduction. | masterorganicchemistry.comsigmaaldrich.com |
| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | Can be used for direct reductive amination; requires careful control of conditions. | wikipedia.org |
This table is interactive and can be sorted by column.
Recent advancements in organic synthesis have introduced novel methodologies for amination that offer advantages in terms of efficiency, selectivity, and environmental impact. Biocatalysis, in particular, has emerged as a powerful tool.
Transaminase enzymes have been successfully employed for the asymmetric synthesis of chiral amines from prochiral ketones. ajpamc.com For example, an improved process for the amination of 4-cyanoindanone to produce (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile has been developed using transaminases. This biocatalytic approach achieves high enantioselectivity and better yields in a single step compared to multi-step chemical processes that result in a racemic mixture requiring subsequent resolution. ajpamc.com
Another area of innovation involves the development of new catalytic systems. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern C-N bond formation, typically used to couple amines with aryl halides or triflates. researchgate.net While not a direct amination of a ketone, this methodology could be applied to a pre-functionalized indane scaffold (e.g., a halo-indane) to install the amine group, offering a different strategic approach to the target molecule and its derivatives.
Stereoselective Synthesis and Chiral Resolution Techniques
The creation of single-enantiomer compounds can be approached in two primary ways: stereoselective synthesis, which aims to produce only the desired enantiomer, and chiral resolution, which separates a racemic mixture into its constituent enantiomers.
Enantioselective catalysis seeks to create a chiral molecule from an achiral or prochiral starting material using a chiral catalyst. For the synthesis of this compound, this could involve the asymmetric reduction of a corresponding imine or the asymmetric amination of a suitable precursor. While specific catalysts for the direct enantioselective synthesis of this compound are not extensively documented in publicly available literature, principles from the synthesis of analogous 1-aminoindanes can be applied.
Recent advancements in the synthesis of chiral 1-aminoindanes have utilized chiral half-sandwich scandium catalysts for the enantioselective [3 + 2] annulation of aromatic aldimines and alkenes. flinders.edu.au This method boasts high atom efficiency and excellent regio-, diastereo-, and enantioselectivity. flinders.edu.au Another approach involves the use of N-heterocyclic carbene (NHC) catalysts derived from chiral aminoindanols for dynamic kinetic resolution in aldol-lactonization reactions, demonstrating the utility of indenamine-derived catalysts themselves. researchgate.net
Table 1: Potential Catalytic Systems for Enantioselective Indenamine Synthesis
| Catalyst Type | Potential Application | Expected Outcome |
|---|---|---|
| Chiral Scandium Catalysts | Asymmetric [3+2] annulation | High enantiomeric excess |
| Chiral Rhodium or Ruthenium Catalysts | Asymmetric hydrogenation of an imine precursor | High diastereo- and enantioselectivity |
It is important to note that the presence of the gem-dimethyl group at the 1-position of the indane ring in this compound could present steric challenges that may necessitate the development of bespoke catalysts to achieve high levels of enantioselectivity.
Chiral resolution via the formation of diastereomeric salts is a well-established and industrially viable method for separating enantiomers. researchgate.net This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com
For the resolution of this compound, derivatives of tartaric acid are highly probable candidates for resolving agents, as they are commonly and effectively used for the resolution of racemic amines. unibo.it For instance, O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) have proven effective in the resolution of other amines. unibo.it The choice of solvent is also critical in achieving efficient separation of the diastereomeric salts.
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Chemical Class |
|---|---|
| (R,R)-Tartaric Acid and its derivatives | Chiral Dicarboxylic Acid |
| (S)-Mandelic Acid | Chiral Carboxylic Acid |
| (R)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid |
Following the separation of the diastereomeric salts, the desired enantiomer of the amine can be recovered by treatment with a base to neutralize the chiral acid.
A significant drawback of classical chiral resolution is that the undesired enantiomer, which can constitute up to 50% of the starting material, is often discarded. To improve the efficiency and sustainability of the process, strategies for the racemization and recycling of the unwanted isomer are crucial.
For aminoindanes, racemization of the unwanted enantiomer can be achieved through various methods. One common approach involves the conversion of the amine to an imine, which is achiral, followed by reduction back to the racemic amine. This process allows the undesired enantiomer to be converted back into the racemic mixture, which can then be subjected to another round of resolution. google.comgoogle.com For instance, the unwanted (S)-1-aminoindane can be racemized by reaction with 1-indanone. google.com This method can lead to a more than 80% more efficient synthesis of the desired enantiomer. nih.gov
Lewis acids have also been shown to catalyze the racemization of chiral amines at elevated temperatures, providing a concise and cost-effective method for recycling the undesired enantiomer. google.com
Advanced Synthetic Techniques and Process Optimization
To meet the demands of modern chemical manufacturing, the development of advanced synthetic techniques that are both efficient and environmentally benign is essential.
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. flinders.edu.aunih.gov While the application of continuous flow synthesis specifically for this compound is not widely reported, the principles can be readily applied.
A multi-step continuous flow synthesis could be envisioned where the formation of the indenamine precursor, its subsequent amination, and even the chiral resolution and racemization steps are integrated into a continuous process. flinders.edu.au This would involve pumping the starting materials through a series of reactors, each tailored to a specific transformation. The use of packed-bed reactors with immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process. mdpi.com
The benefits of such a system would include reduced reaction times, higher yields, and improved process control. For example, the synthesis of some heterocyclic compounds in continuous flow has been achieved in less than 15 minutes with high yields over multiple steps without the isolation of intermediates. nih.gov
The principles of green chemistry provide a framework for designing chemical processes that are environmentally responsible. unibo.it When considering the synthesis of this compound, several green chemistry principles can be applied to improve its sustainability.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. For instance, catalytic asymmetric methods are inherently more atom-economical than classical resolutions that generate stoichiometric amounts of waste from the resolving agent.
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. Supercritical fluids, ionic liquids, or even water can be considered as alternative reaction media.
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. Continuous flow reactors can contribute to energy efficiency through improved heat transfer.
Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. The recycling of the undesired enantiomer, as discussed previously, is a prime example of waste prevention.
Table 3: Green Chemistry Metrics for Process Evaluation
| Metric | Description | Relevance to Indenamine Synthesis |
|---|---|---|
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | High atom economy is favored in catalytic routes. |
| E-Factor | (Total mass of waste / Mass of product) | A lower E-factor indicates a greener process. |
| Process Mass Intensity (PMI) | (Total mass input / Mass of product) | A lower PMI signifies a more efficient and sustainable process. |
By applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.
Palladium-Catalyzed Hydrogenation for Isomer Interconversion
Palladium-catalyzed hydrogenation is a significant process in synthetic organic chemistry, particularly for the selective reduction of functional groups and for achieving desired stereoisomers. In the context of dihydroindene derivatives, this methodology can be employed for the interconversion of isomers, which is crucial for obtaining specific enantiomerically enriched products.
The hydrogenation of imines to amines is a key transformation that can be catalyzed by palladium complexes. dicp.ac.cn The efficiency and enantioselectivity of this reaction are often dependent on the choice of ligands and reaction conditions. For instance, palladium complexes with bisphosphine ligands have demonstrated high efficacy in the asymmetric hydrogenation of activated imines. dicp.ac.cn The use of specific palladium catalysts can influence the stereochemical outcome, allowing for the selective formation of one isomer over another.
A relevant application of palladium-catalyzed hydrogenation is in the conversion of a mixture of isomers into a product enriched in the desired isomer. For example, in the synthesis of related aminoindan derivatives, a mixture of four isomers can be subjected to hydrogenation in the presence of a palladium catalyst. This process can enrich the mixture with the trans isomer. google.com The starting material, a mixture of (1R,2S), (1S,2R), (1R,2R), and (1S,2S) isomers, can be converted to a mixture where the trans isomers ((1R,2S) and (1S,2R)) are predominant. google.com This enrichment is a critical step, as the subsequent resolution of the enantiomers becomes more efficient.
The general mechanism for the catalytic hydrogenation of a carbon-nitrogen double bond (imine) on a palladium surface involves the adsorption of both the hydrogen molecule and the imine onto the catalyst surface. masterorganicchemistry.com The dihydrogen molecule dissociates into hydrogen atoms, which are then added across the double bond of the imine in a stepwise manner, leading to the formation of the amine. masterorganicchemistry.com The stereoselectivity of this addition is often syn, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org
Below is a data table summarizing the effect of palladium-catalyzed hydrogenation on the isomer ratio of a dimethylaminoindan derivative.
| Isomers | Initial Ratio | Ratio after Hydrogenation |
|---|---|---|
| trans (RS/SR) | 60% | Higher than initial |
| cis (RR/SS) | 40% | Lower than initial |
This table illustrates the enrichment of the trans isomer of 2,6-dimethyl-1-aminoindan acetate (B1210297) after palladium-catalyzed hydrogenation, a process analogous to what could be applied for derivatives of this compound. google.com
Rearrangement Reactions Leading to Dihydroindene Derivatives
Rearrangement reactions are fundamental in organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. numberanalytics.com These reactions involve the migration of an atom or group within a molecule, often leading to a more stable or synthetically useful structure. byjus.com Several types of rearrangement reactions can be envisioned or have been utilized to construct the dihydroindene scaffold.
While specific examples of rearrangement reactions leading directly to this compound are not prominently detailed in the provided search results, general principles of rearrangement reactions can be applied to the synthesis of dihydroindene derivatives. For instance, reactions that involve the formation of carbocation intermediates can undergo dicp.ac.cnnih.gov-shifts to form more stable carbocations, which can then be trapped to form the desired ring system.
Some common rearrangement reactions that are synthetically useful include the Pinacol, Beckmann, and Claisen rearrangements. byjus.comlibretexts.org The applicability of these reactions to the synthesis of dihydroindene derivatives would depend on the specific substitution pattern of the starting materials.
For example, a Claisen rearrangement could potentially be used to introduce substituents at specific positions on the aromatic ring of an indene (B144670) precursor, which could then be further elaborated to the target amine. The Claisen rearrangement is a acsgcipr.orgacsgcipr.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. byjus.com
The Beckmann rearrangement, which converts an oxime to an amide, could also be a strategic step in the synthesis of aminoindanes. byjus.com An appropriately substituted indanone could be converted to its oxime, which upon rearrangement would yield a lactam. Subsequent reduction of the lactam would provide the corresponding cyclic amine.
The following table lists some common rearrangement reactions and their potential, though not explicitly documented for the target compound, application in the synthesis of dihydroindene systems.
| Rearrangement Reaction | Description | Potential Application in Dihydroindene Synthesis |
|---|---|---|
| Pinacol Rearrangement | Acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. libretexts.org | Could be used to construct the five-membered ring of the indane system from a suitable diol precursor. |
| Beckmann Rearrangement | Conversion of an oxime to an amide or lactam. byjus.comlibretexts.org | A potential route to introduce the amine functionality by converting an indanone oxime to a lactam, followed by reduction. |
| Claisen Rearrangement | A acsgcipr.orgacsgcipr.org-sigmatropic rearrangement of an allyl aryl ether or allyl vinyl ether. byjus.com | Could be employed to introduce substituents onto the aromatic ring of an indane precursor. |
Reactivity and Transformation Pathways of 1,1 Dimethyl 2,3 Dihydro 1h Inden 4 Amine
Fundamental Amine Reactions
The amine functionality is a key site of reactivity in 1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine, participating in a variety of fundamental organic reactions.
Aromatic amines are susceptible to oxidation, and the specific products depend on the oxidizing agent and reaction conditions. libretexts.org For primary aromatic amines like this compound, oxidation can lead to a variety of products. Mild oxidizing agents, such as hydrogen peroxide or peroxy acids, can oxidize the amino group to nitroso and subsequently nitro compounds. libretexts.org
The oxidation of aromatic amines can be complex. For instance, the oxidation of aniline (B41778), a related primary aromatic amine, can yield products such as nitrobenzene (B124822) and, under certain conditions, polymerization to form aniline black. The presence of the dihydroindene ring system may influence the reaction pathways. The oxidation of aromatic amines is also a key metabolic process in biological systems, often catalyzed by enzymes like cytochrome P-450. nih.gov
| Oxidizing Agent | Potential Product(s) | Reaction Conditions |
| Hydrogen Peroxide (H₂O₂) | Nitroso, Nitro derivatives | Dependent on temperature and pH libretexts.org |
| Peroxycarboxylic acids | Nitroso, Nitro derivatives | Controlled conditions libretexts.org |
| Strong Oxidizing Agents | Complex polymeric materials | Harsh conditions |
This table presents potential oxidation reactions based on the general reactivity of aromatic amines.
While the amine group in this compound is already in a reduced state, it can be converted to more substituted amines through reductive amination. This process involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced to a secondary or tertiary amine. gctlc.orgmasterorganicchemistry.comwikipedia.org This two-step, one-pot reaction is a versatile method for synthesizing more complex amines. gctlc.orgwikipedia.org
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be crucial for chemoselectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com
| Carbonyl Compound | Reducing Agent | Product Type |
| Aldehyde (R-CHO) | NaBH₃CN | Secondary Amine |
| Ketone (R₂C=O) | NaBH(OAc)₃ | Secondary Amine |
| Formaldehyde (CH₂O) | NaBH₄ | N-methylated Amine |
This table illustrates the general scheme of reductive amination starting from a primary amine.
The lone pair of electrons on the nitrogen atom makes this compound a competent nucleophile. chemguide.co.uk It can readily participate in nucleophilic substitution reactions with various electrophiles.
A common example is the reaction with alkyl halides to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts through over-alkylation. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism. Due to the potential for multiple alkylations, this method can sometimes lead to a mixture of products. masterorganicchemistry.com
Acylation of the amine with acyl halides or acid anhydrides is another important nucleophilic substitution reaction. wikipedia.orgjove.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct and results in the formation of a stable amide. jove.com Unlike alkylation, acylation is generally not prone to over-acylation because the resulting amide is less nucleophilic than the starting amine. uomustansiriyah.edu.iq
| Electrophile | Product Class |
| Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Ammonium Salt |
| Acyl Halide (R-CO-Cl) | Amide |
| Acid Anhydride (B1165640) ((RCO)₂O) | Amide |
This table summarizes the outcomes of nucleophilic substitution reactions with the amine moiety.
Transformations of the Dihydroindene Ring System
The dihydroindene core of the molecule also undergoes a range of chemical transformations, primarily centered on the aromatic portion of the ring system.
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly electron-donating amino group (-NH₂) and the weakly electron-donating alkyl substituents of the dihydroindene ring. cognitoedu.orgsavemyexams.comwikipedia.org Both the amino group and alkyl groups are ortho-, para-directing. cognitoedu.orglibretexts.orglibretexts.org
The powerful activating and directing effect of the amino group will dominate, guiding incoming electrophiles primarily to the positions ortho and para to it. libretexts.org In this specific molecule, the positions ortho (position 5) and para (position 7) to the amine are available for substitution. The steric hindrance from the gem-dimethyl group at position 1 might influence the regioselectivity, potentially favoring substitution at the less hindered position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgwikipedia.org Given the high reactivity of the ring, these reactions would likely proceed under mild conditions. It is important to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an ammonium group (-NH₃⁺), which is a deactivating, meta-directing group. This can be circumvented by first acylating the amine, which protects it and maintains its ortho-, para-directing influence, after which the acyl group can be removed by hydrolysis. uomustansiriyah.edu.iq
| Reaction | Electrophile | Expected Position of Substitution |
| Nitration | NO₂⁺ | 5- and 7-positions |
| Bromination | Br⁺ | 5- and 7-positions |
| Sulfonation | SO₃ | 5- and 7-positions |
| Friedel-Crafts Acylation | RCO⁺ | 5- and 7-positions |
This table predicts the major products of electrophilic aromatic substitution based on directing group effects.
The indene (B144670) framework can undergo skeletal rearrangements, often under thermal or photochemical conditions. acs.org However, certain structural features can facilitate these rearrangements under milder conditions. For instance, the presence of an amino group at the 3-position of an indene has been shown to promote skeletal rearrangement at room temperature. acs.org While the subject molecule has the amine on the aromatic ring, the possibility of rearrangements under certain reaction conditions, particularly those involving acid catalysis, cannot be entirely ruled out.
Lewis acid-catalyzed rearrangements of related systems, such as vinylcyclopropenes, can lead to the formation of indene and naphthalene (B1677914) skeletons. acs.org Although not directly applicable to this compound, these studies highlight the potential for skeletal reorganization of the indene core under the influence of acidic catalysts. Such rearrangements could potentially involve Wagner-Meerwein type shifts of the alkyl groups within the five-membered ring, leading to isomeric structures. More specifically for the dihydroindene system, acid-catalyzed reactions could potentially lead to dehydration if a hydroxyl group were present, or other rearrangements if a carbocation is formed on the aliphatic portion of the molecule.
Further research would be necessary to delineate the specific rearrangement pathways available to this compound.
Functionalization of the Indene Backbone
The indene backbone of this compound, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, offers several sites for functionalization. Reactions can target either the aromatic portion or the dihydro-indenyl aliphatic ring.
Electrophilic aromatic substitution reactions are expected to occur on the benzene ring. The position of these substitutions will be directed by the existing amine and alkyl groups. The primary amine is a strongly activating, ortho-, para-directing group, which would facilitate the introduction of various functionalities such as nitro, halogen, or acyl groups onto the aromatic ring.
The aliphatic portion of the indene backbone can also undergo functionalization. For instance, oxidation reactions could potentially introduce hydroxyl or carbonyl groups. Furthermore, the methylene (B1212753) positions within the five-membered ring could be susceptible to radical substitution under specific conditions, allowing for the introduction of halogens which can then be displaced by other nucleophiles. This provides a pathway to a variety of substituted indane derivatives.
Derivatization Strategies for Structural Diversification
The presence of a primary amine group is a key feature of this compound, making it a versatile building block for creating a wide array of derivatives through the formation of various nitrogen-containing functional groups.
Formation of Complex Indanamine Conjugates
More complex conjugates can be formed using a variety of derivatization reagents, often employed in analytical chemistry to enhance the chromatographic properties of amines. nih.gov These reagents react with the primary amine to form stable derivatives. The formation of these conjugates demonstrates the versatility of the amine group for creating structurally diverse molecules.
| Reagent Class | Specific Reagent | Resulting Conjugate (Functional Group) | Reference |
|---|---|---|---|
| Acylating Agent (Anhydride) | Heptafluorobutyric anhydride (HFBA) | Amide (Heptafluorobutyramide) | nih.gov |
| Acylating Agent (Acyl Halide) | Benzoyl chloride | Amide (Benzamide) | |
| Chloroformate | Ethyl chloroformate (ECF) | Carbamate | nih.gov |
| Isocyanate | Phenyl isocyanate | Urea | organic-chemistry.org |
| Sulfonyl Halide | Dansyl chloride | Sulfonamide | nih.gov |
These reactions typically proceed under mild conditions and can be used to attach a wide range of molecular fragments to the indanamine core, significantly altering its physicochemical properties.
Synthesis of Spiro-Indanone Derivatives
The synthesis of spiro-indanone derivatives represents a sophisticated strategy for structural diversification, creating complex three-dimensional structures. While this transformation does not proceed directly from this compound, a plausible synthetic route would involve the initial conversion of the amine group to a ketone, forming a 1,1-dimethyl-2,3-dihydro-1H-inden-4-one intermediate. This indanone can then serve as a precursor for spirocyclization reactions.
One established method involves the manganese(III) acetate-mediated oxidative free-radical addition of 1,3-dicarbonyl compounds, such as dimedone, to chalcone-like derivatives of indanone. nih.govorganic-chemistry.org This process generates novel spiro-dihydrobenzofuran isomers. The initial step would be a Claisen-Schmidt condensation of the indanone intermediate with a suitable benzaldehyde (B42025) to form a 2-benzylidene-2,3-dihydro-1H-inden-1-one derivative, which then undergoes the radical addition and cyclization. nih.gov
| Indanone Reactant | Second Reactant | Catalyst/Mediator | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one | Dimedone | Mn(OAc)₃ | (3S)-6,6-dimethyl-3-phenyl-6,7-dihydro-3H-spiro[benzofuran-2,2'-indene]-1',4(3'H,5H)-dione | Good | nih.govorganic-chemistry.org |
| (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one | Dimedone | Mn(OAc)₃ | (2'S)-6,6-dimethyl-2-phenyl-6,7-dihydro-2H-spiro[benzofuran-3,2'-indene]-1',4(3'H,5H)-dione | Good | nih.govorganic-chemistry.org |
| α-hydroxy indanones | ortho-ester chalcones | Dinuclear zinc catalysts | spiro[indanone-2,3′-isochromane-1-one] derivatives | Good | wikipedia.org |
This strategy allows for the creation of densely functionalized spirocyclic systems with high levels of molecular complexity.
Gold-Catalyzed Intramolecular Hydroalkylation for Indene Formation
Gold-catalyzed reactions have emerged as powerful tools in organic synthesis. A relevant transformation for creating the core structure of functionalized indenes is the gold-catalyzed intramolecular hydroalkylation of ynamides. nih.govnih.govunodc.orgresearchgate.net This reaction provides a direct route to polysubstituted indenes from readily available ynamides under mild conditions. nih.gov
The process is initiated by the complexation of a gold catalyst to the ynamide, which generates a highly reactive keteniminium ion. This intermediate then undergoes a unodc.orgresearchgate.net-hydride shift, followed by cyclization to form the indene ring system. nih.govunodc.org This method has been successfully applied to synthesize a variety of 2-amino-indenes, which are structurally related to the backbone of this compound.
| Ynamide Substrate | Gold Catalyst | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Ynamide 1a | IPrAuNTf₂ | Dichloromethane | Room Temperature | 2-(2-Oxooxazolidin-3-yl)-1,1-dimethyl-1H-indene 2a | 77% | unodc.org |
| Ynamide 1a | IPrAuNTf₂ | Dichloromethane | Room Temperature | 2-(2-Oxooxazolidin-3-yl)-1,1-dimethyl-1H-indene 2a | 94% (NMR Yield) | researchgate.net |
| Ynamide 1a | Ph₃PAuNTf₂ | Dichloromethane | Room Temperature | 2-(2-Oxooxazolidin-3-yl)-1,1-dimethyl-1H-indene 2a | 60% (NMR Yield) | researchgate.net |
The efficiency of this transformation is highly dependent on the nature of the gold catalyst, with N-heterocyclic carbene (NHC)-gold complexes often showing superior activity. researchgate.net This synthetic strategy highlights a modern approach to constructing the functionalized 1,1-dimethylindene (B103318) scaffold.
Advanced Analytical Characterization in 1,1 Dimethyl 2,3 Dihydro 1h Inden 4 Amine Research
Chromatographic Techniques for Purity and Isomer Separation
Chromatography is essential for separating the components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of pharmaceutical intermediates and active ingredients. For a compound like 1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine, a reversed-phase HPLC method would typically be employed. nih.gov
In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer). The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The method can be optimized by adjusting the mobile phase composition, pH, and flow rate to achieve optimal separation from any impurities or related isomers. nih.gov Due to the amine's structure, detection is typically performed using a UV detector set at a wavelength where the aromatic chromophore absorbs strongly.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for identifying and quantifying volatile and semi-volatile compounds within a sample. In the context of this compound synthesis and purification, GC-MS is instrumental for assessing the purity of the final product and identifying any residual starting materials, solvents, or by-products.
The process begins with the injection of a sample into the GC system, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. As the sample mixture travels through the column, its components interact differently with this stationary phase based on their chemical properties, such as boiling point and polarity. This differential interaction leads to the separation of the components, with each compound exiting the column at a characteristic time, known as its retention time.
Upon exiting the GC column, the separated components enter the mass spectrometer. Here, they are bombarded with a high-energy electron beam, causing them to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component. This spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries for positive identification.
While specific experimental data for the GC-MS analysis of this compound is not widely available in published literature, the following table illustrates the type of data that would be generated in such an analysis for the main compound and potential impurities.
Table 1: Illustrative GC-MS Data for Analysis of a this compound Sample
| Retention Time (min) | Major m/z Fragments | Tentative Compound Identification |
|---|---|---|
| 8.45 | 161, 146, 131, 115 | This compound |
| 5.21 | 78, 51 | Benzene (B151609) (solvent residue) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Chiral Chromatography for Enantiomeric Excess Determination
Many molecules, including potentially this compound if a chiral center is introduced, can exist as enantiomers—non-superimposable mirror images. As enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. nih.gov Chiral chromatography is the primary technique used to determine the enantiomeric excess (e.e.), a measure of the purity of a single enantiomer in a mixture.
This technique utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer. This differential interaction causes one enantiomer to be retained longer on the column than the other, leading to their separation. The separation can be performed using either gas chromatography (chiral GC) or high-performance liquid chromatography (chiral HPLC).
For a compound like this compound, if it were resolved into its enantiomers, a chiral HPLC method would likely be developed. A typical setup would involve a column packed with a polysaccharide-based CSP, such as cellulose (B213188) or amylose (B160209) derivatives. A mobile phase, often a mixture of alkanes and an alcohol modifier, would be used to elute the sample through the column. The separated enantiomers would then be detected by a UV detector as they exit the column, producing a chromatogram with two distinct peaks, one for each enantiomer. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess.
The following table provides a hypothetical example of the results from a chiral HPLC analysis to determine the enantiomeric excess of a resolved this compound sample.
Table 2: Hypothetical Chiral HPLC Results for Enantiomeric Excess Determination
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
|---|---|---|---|
| (R)-enantiomer | 12.3 | 98,500 | 97.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as the parent compound is not chiral. This illustrates the analysis that would be performed on a chiral derivative.
X-ray Crystallography for Solid-State Structure Determination
The experiment requires a single, high-quality crystal of the compound. This crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. By rotating the crystal and collecting thousands of these diffraction spots, a complete dataset is obtained.
Sophisticated computer software is then used to analyze this diffraction pattern. Through a process involving Fourier transforms, the pattern is mathematically converted into an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be built and refined. The final output includes precise atomic coordinates, from which all other structural parameters can be calculated.
While a crystal structure for this compound is not publicly documented, the table below represents the type of crystallographic data that would be obtained from a successful X-ray diffraction analysis.
Table 3: Representative Crystallographic Data
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₅N |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.456 |
| c (Å) | 18.789 |
| β (°) | 98.76 |
| Volume (ų) | 1025.4 |
| Z (molecules/unit cell) | 4 |
Note: The data in this table is a hypothetical representation to illustrate the parameters determined by X-ray crystallography.
Theoretical and Computational Investigations of 1,1 Dimethyl 2,3 Dihydro 1h Inden 4 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic structure, reactivity, and spectroscopic properties of 1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to model various reactions involving the amine group or the aromatic ring. For instance, the nucleophilicity of the amine can be assessed by calculating the energies of protonation or reaction with electrophiles. The substitution effects of the dimethyl groups on the indane scaffold can also be analyzed to understand their influence on the reactivity of the aromatic ring towards electrophilic substitution.
Table 1: Hypothetical DFT-Calculated Parameters for Reaction Intermediates of this compound
| Intermediate | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) |
| Protonated Amine | B3LYP/6-31G(d,p) | 0.0 | N-H bond length: 1.03 |
| Aromatic C5-protonated | B3LYP/6-31G(d,p) | +25.3 | C5-H bond length: 1.10 |
| Aromatic C7-protonated | B3LYP/6-31G(d,p) | +28.1 | C7-H bond length: 1.11 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT studies.
Molecular Orbital Analysis and Prediction of Electronic Properties
Molecular orbital (MO) theory provides a framework for understanding the electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the aniline-like fragment, specifically the nitrogen atom and the aromatic ring, indicating that these are the most probable sites for electrophilic attack. The LUMO is likely distributed over the aromatic ring. The presence of the electron-donating amine group and the alkyl substituents would be expected to raise the HOMO energy level, making the compound more susceptible to oxidation compared to unsubstituted indane. chemrevlett.com
Table 2: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | -5.2 | 0.8 | 6.0 |
| Indan | -6.1 | 1.2 | 7.3 |
| Aniline (B41778) | -5.5 | 1.0 | 6.5 |
Note: These values are illustrative and based on general principles of substituent effects on aromatic systems.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and flexibility. mdpi.com For this compound, the five-membered ring of the indane core is not planar and can adopt different puckered conformations.
Conformational analysis of related 2-aminoindans has shown that the position of the amino group (axial or equatorial) can significantly influence their biological activity. nih.gov For this compound, the primary conformational flexibility would involve the puckering of the dihydroindene ring and the orientation of the amine group. MD simulations can be employed to explore the potential energy surface of the molecule and identify the most stable conformers in different environments (e.g., in vacuum or in a solvent). nih.gov These simulations can reveal the energetic barriers between different conformations and the preferred geometries that might be relevant for receptor binding. mdpi.com
In Silico Predictions for Molecular Interactions
In silico methods are crucial for predicting how a molecule might interact with biological targets, thereby guiding drug discovery efforts.
Ligand-Target Binding Prediction Methodologies
Molecular docking is a primary in silico tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. chemrxiv.org For this compound, potential biological targets could include receptors or enzymes where aminoindan scaffolds are known to bind. The process involves generating a three-dimensional model of the ligand and docking it into the active site of the target protein. nih.gov Scoring functions are then used to estimate the binding affinity, typically reported as a binding energy (e.g., in kcal/mol).
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | Tyr123, Phe234, Asp156 |
| Type of Interactions | Hydrogen bond with Asp156, Pi-pi stacking with Phe234 |
Note: This data is for illustrative purposes and based on a hypothetical docking scenario.
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Computational modeling plays a significant role in modern SAR by quantifying the relationship between molecular descriptors and activity. nih.gov For a series of derivatives of this compound, one could systematically modify the structure (e.g., by adding substituents to the aromatic ring or modifying the amine group) and calculate various molecular descriptors.
These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). A quantitative structure-activity relationship (QSAR) model can then be developed by correlating these descriptors with experimentally determined biological activity using statistical methods like multiple linear regression or machine learning algorithms. researchgate.net Such models can predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.
Table 4: Example of Molecular Descriptors for a Hypothetical SAR Study of this compound Derivatives
| Derivative | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |
| Parent Compound | 2.8 | 175.28 | 26.02 | 1.5 |
| 7-Fluoro derivative | 3.0 | 193.27 | 26.02 | 1.2 |
| N-acetyl derivative | 2.5 | 217.30 | 49.33 | 5.8 |
Note: The predicted activity values are hypothetical and for illustrative purposes only.
Applications in Synthetic Organic Chemistry and Chemical Biology
1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine as a Chiral Building Block
Chiral building blocks are essential in modern drug discovery and development, as the biological activity of a molecule is often dependent on its specific stereochemistry. enamine.netnih.gov The indanamine framework, particularly when substituted to create chirality, serves as a crucial scaffold for introducing stereocenters in the synthesis of enantiomerically pure compounds. enamine.net
The defined three-dimensional structure of this compound makes it an effective component for stereoselective synthesis. When used in its enantiomerically pure form, it can direct the stereochemical outcome of subsequent reactions, allowing for the construction of complex organic molecules with precise spatial arrangements. The rigid indane backbone restricts conformational flexibility, which can enhance facial selectivity in reactions at or near the chiral center. This principle is widely applied in the synthesis of natural products and pharmaceuticals where specific isomers are required for desired biological efficacy. nih.gov
Asymmetric catalysis relies heavily on the use of chiral ligands to induce enantioselectivity in chemical transformations. nih.gov Chiral amines are foundational precursors for a wide variety of these ligands. The primary amine group of this compound can be readily functionalized to synthesize various classes of chiral ligands, such as P,N-ligands, which have proven effective in numerous metal-catalyzed reactions. nih.govnih.gov The chiral indane scaffold creates a well-defined steric and electronic environment around the metal center, influencing the transition state of the catalytic cycle and favoring the formation of one enantiomer over the other. nih.gov
| Ligand Class | Description | Potential Synthetic Transformation | Catalyzed Reactions |
|---|---|---|---|
| Schiff Base Ligands | Formed by condensation of the amine with an aldehyde or ketone. | Reaction with a chiral or achiral carbonyl compound. | Asymmetric cyclopropanation, epoxidation. |
| Phosphinamine Ligands (P,N) | Contain both phosphorus and nitrogen donor atoms. | Reaction with a chlorophosphine. | Asymmetric hydrogenation, allylic alkylation. nih.gov |
| Bisoxazoline (BOX) Analogs | While not directly synthesized from this amine, it serves as a chiral backbone that can be incorporated into related ligand structures. | Multi-step synthesis to form oxazoline (B21484) rings attached to the indane scaffold. | Copper-catalyzed Diels-Alder, aldol (B89426) reactions. nih.gov |
Role as a Chemical Intermediate in Advanced Syntheses
A chemical intermediate is a molecule that is formed from the reactants and reacts further to give the desired products of a chemical reaction. Due to its functional handle (the amine group) and stable core structure, this compound is a versatile intermediate for constructing more elaborate molecules.
The indane nucleus is a privileged scaffold found in numerous pharmaceuticals. This compound serves as a key starting material for the synthesis of more complex, specialized intermediates. researchgate.net Through functional group transformations of the amine and modifications to the aromatic ring, a diverse library of derivatives can be accessed. These subsequent intermediates are then carried forward in multi-step syntheses to produce active pharmaceutical ingredients (APIs). The gem-dimethyl group at the 1-position provides steric bulk and can influence the molecule's conformation and metabolic stability, a desirable trait in drug design.
Indanamine derivatives are known to possess a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. beilstein-journals.org The synthesis of novel bioactive compounds often involves using a core structure like this compound and building upon it. The amine group acts as a key attachment point for various pharmacophores through reactions like acylation, alkylation, or sulfonylation. These modifications can modulate the compound's pharmacological profile, leading to the discovery of new therapeutic agents. nih.govnih.gov
| Derivative Class | Core Structure | Reported Biological Activity | Reference |
|---|---|---|---|
| Isoxazole Fused 1-Indanones | Indanone | Anti-inflammatory, Antimicrobial | beilstein-journals.org |
| Indane 2-Imidazole Derivatives | Indane | General biological activity | beilstein-journals.org |
| Substituted Indazoles | Indazole (related bicyclic system) | Antitumor, Anti-HIV | nih.gov |
| 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine | Indanamine | Intermediate for bronchodilators | google.com |
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV-1 infection. nih.gov These molecules bind to an allosteric site on the reverse transcriptase enzyme, known as the NNRTI binding pocket (NNIBP), inducing a conformational change that inhibits its function. nih.govyoutube.com A common structural feature of many NNRTIs is the presence of a hydrophobic moiety that can favorably interact with the hydrophobic residues within the NNIBP.
The 1,1-dimethyl-2,3-dihydro-1H-indene portion of the title compound can serve as such a hydrophobic "wing." The amine group provides a convenient point for chemical elaboration, allowing for the attachment of other necessary pharmacophoric elements, such as a heterocyclic core that can interact with key amino acid residues in the binding pocket like Lys101, Tyr181, and Tyr188. nih.gov The flexibility in synthesizing derivatives from this intermediate allows for the fine-tuning of binding interactions to improve potency and combat drug-resistant mutations. nih.gov
Mechanistic Probes in Biological Systems
There is no available scientific literature to suggest that this compound has been utilized as a mechanistic probe for investigating biological systems.
Investigations of Enzyme-Substrate Interactions
No studies have been found that describe the use of this compound to investigate the interactions between enzymes and their substrates.
Receptor Binding Studies and Selectivity
There is no published research detailing the application of this compound in receptor binding assays or studies on its binding affinity and selectivity for any specific biological receptors.
Elucidation of Molecular Pathway Modulation
No information is available on the use of this compound to elucidate or modulate any molecular pathways.
Industrial Synthesis and Process Development Considerations for Indenamines
Scalability of Dihydroindene Amine Production
Scaling up the synthesis of dihydroindene amines from milligrams to kilograms or tons is a complex undertaking. enamine.net The initial focus of research and development is often on discovering a viable synthetic route, but not all routes are amenable to large-scale production. A key challenge lies in developing a process that is not only high-yielding but also safe, robust, and reproducible on an industrial scale.
One common synthetic approach to structurally similar indenamines, such as 2,3-dihydro-1H-inden-1-amine, involves the reduction of the corresponding indanone oxime. A patented method highlights a "one-pot boiling" process to prepare 2,3-dihydro-1H-inden-1-amine from 2,3-dihydro-1H-inden-1-one oxime using an alumino nickel catalyst under alkaline conditions. google.com This method is explicitly designed for industrial application due to its simple operation, low cost, and high efficiency. google.com
When scaling such a process for 1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine, several factors must be considered:
Heat Transfer: Exothermic reactions that are easily managed in laboratory glassware can lead to dangerous temperature spikes in large reactors. The reactor design and cooling capacity are critical for maintaining optimal reaction temperatures and preventing runaway reactions.
Mass Transfer: Efficient mixing becomes more challenging in large vessels. Inadequate mixing can lead to localized concentration gradients, resulting in side reactions and reduced product yield and purity.
Reaction Kinetics: The reaction kinetics may differ at scale due to the factors mentioned above. A thorough understanding of the reaction mechanism and kinetics is essential for predictable and controlled manufacturing.
Choice of Equipment: The selection of appropriate industrial reactors, separation equipment (e.g., centrifuges, filters), and drying systems is crucial for a successful and efficient process.
A scalable process often prioritizes fewer, higher-yielding steps. Telescoped or one-pot reaction sequences are highly desirable as they reduce the number of intermediate isolation and purification steps, thereby minimizing waste, saving time, and lowering capital costs. chemrxiv.org
Optimization for High Yield and Purity in Large-Scale Synthesis
Achieving high yield and purity is paramount for the commercial viability of this compound. Process optimization is an iterative cycle of experimentation and analysis aimed at identifying the ideal reaction conditions.
Key parameters for optimization include:
Catalyst Selection and Loading: For reactions like imine or oxime reduction, the choice of catalyst is critical. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or specific nickel-based catalysts, are often preferred in industrial settings because they can be easily separated from the reaction mixture and potentially recycled. researchgate.net Optimizing the catalyst loading is a balance between achieving a desirable reaction rate and minimizing cost.
Solvent System: The solvent influences reactant solubility, reaction rate, and product isolation. An ideal industrial solvent should be effective, inexpensive, non-hazardous, and easily recoverable. For the synthesis of related indenamines, mixed solvent systems of water and an organic solvent like ethanol (B145695) have been utilized. google.com
Temperature and Pressure: These parameters directly affect reaction rates and selectivity. Even minor deviations can lead to the formation of impurities. chemrxiv.org For hydrogenation reactions, pressure is a key variable that needs to be carefully controlled.
Reagent Stoichiometry: Using the optimal ratio of reactants minimizes waste and can prevent the formation of byproducts from excess reagents.
Purification is the final step in ensuring the product meets specifications. Common industrial purification methods for amines include:
Distillation: Effective for separating volatile amines from non-volatile impurities, often performed under reduced pressure for heat-sensitive compounds. google.com
Crystallization: A powerful technique for achieving high purity by dissolving the crude product in a suitable solvent and allowing the pure compound to crystallize upon cooling or addition of an anti-solvent.
Chromatography: While often used in labs, large-scale preparative chromatography can be employed for high-value compounds where other methods fail to remove critical impurities. enamine.net
The following interactive table illustrates a hypothetical optimization study for a key synthesis step.
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Catalyst | 5% Pd/C | 10% Pd/C | Raney Nickel | Higher Pd loading (B) increases reaction rate but also cost. Raney Nickel (C) is a cost-effective alternative. |
| Solvent | Methanol | Ethanol | Isopropanol | Ethanol (B) provides a good balance of solubility and ease of removal. |
| Temperature | 25°C | 50°C | 75°C | Increasing temperature to 50°C (B) improves yield, but 75°C (C) leads to byproduct formation. |
| Pressure | 1 atm H₂ | 5 atm H₂ | 10 atm H₂ | Higher pressure (B, C) significantly shortens reaction time, improving throughput. |
| Resulting Yield | 75% | 92% | 88% | Condition B provides the optimal yield. |
| Resulting Purity | 95% | 99.5% | 97% | Condition B yields the highest purity, minimizing downstream purification efforts. |
Economic and Environmental Sustainability in Manufacturing Processes
Modern chemical manufacturing places a strong emphasis on "green chemistry" to ensure processes are both economically and environmentally sustainable. echemi.com The twelve principles of green chemistry provide a framework for designing safer and more efficient processes. mdpi.com
Economic Considerations:
Cost of Goods (COGs): This includes the cost of raw materials, solvents, catalysts, energy, and labor. The selection of a synthetic route often involves a trade-off between a shorter, more elegant route using expensive reagents and a longer route using cheaper commodity chemicals.
Cycle Time: The time required to complete one batch of production impacts plant throughput and profitability. One-pot or continuous flow processes can significantly reduce cycle times compared to traditional batch processing. researchgate.net
Environmental Sustainability:
Waste Minimization: The E-factor (Environmental Factor), which is the mass ratio of waste to desired product, is a key metric for assessing the environmental impact of a process. echemi.com Processes with lower E-factors are preferred.
Use of Greener Solvents: Replacing hazardous volatile organic compounds (VOCs) with greener alternatives like water, supercritical CO₂, or bio-based solvents is a major goal. researchgate.net
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can often be recycled, thus generating less waste. echemi.com
Energy Efficiency: Processes should be designed to minimize energy consumption by operating at ambient temperature and pressure where possible. mdpi.com Microwave-assisted synthesis is an example of an energy-efficient technology that can dramatically reduce reaction times. mdpi.com
The table below provides a comparative analysis of two hypothetical synthetic routes based on key sustainability metrics.
| Metric | Route 1 (Classical) | Route 2 (Green) | Analysis |
| Number of Steps | 5 | 3 (Telescoped) | Fewer steps reduce waste and energy consumption. |
| Key Reagent | Stoichiometric Reductant | Catalytic Hydrogenation | Catalytic process has higher atom economy and less waste. |
| Solvent | Chlorinated Solvent | Ethanol | Ethanol is a less hazardous and more environmentally benign solvent. |
| Atom Economy | 45% | 85% | Route 2 is significantly more efficient in converting reactants to product. |
| E-Factor | ~25 | ~5 | Route 2 generates significantly less waste per kilogram of product. |
| Overall Cost | Moderate | Low | Higher efficiency and cheaper reagents make Route 2 more economical at scale. |
Quality Control and Analytical Strategies in Industrial Production
A robust quality control (QC) system is essential to ensure that every batch of this compound is safe, effective, and meets all regulatory specifications. jocpr.com This involves rigorous testing of raw materials, in-process monitoring, and final product release testing. eurachem.org
In-Process Controls (IPCs): Monitoring the reaction as it progresses allows for real-time adjustments, ensuring the process remains within its defined parameters. Process Analytical Technology (PAT) utilizes online analytical tools (e.g., NIR or Raman spectroscopy) to monitor critical quality attributes in real-time, preventing batch failures and improving consistency. jicrcr.comcreative-diagnostics.com
Final Product Analysis: A comprehensive suite of analytical techniques is used to characterize the final product and confirm its quality.
Identification: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure of the compound.
Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorses of pharmaceutical QC, used to separate and quantify the main compound and any impurities. jocpr.com
Absolute Purity Assessment: Quantitative NMR (qNMR) can be used as an orthogonal method to chromatography for determining the absolute purity of the material without relying on a reference standard of the compound itself. nih.gov
Residual Solvents: Gas Chromatography (GC) is typically used to detect and quantify any residual solvents from the manufacturing process.
The following table summarizes the key analytical techniques and their roles in the quality control of this compound.
| Analytical Technique | Purpose | Typical Specification |
| HPLC/UHPLC | Purity assay and determination of related substance impurities. | Purity ≥ 99.5%, Individual unspecified impurity ≤ 0.10% |
| ¹H NMR / ¹³C NMR | Structural confirmation and identification. | Spectrum conforms to the reference structure. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and structural elucidation of unknown impurities. | Mass spectrum corresponds to the expected molecular ion. |
| Gas Chromatography (GC) | Quantification of residual solvents. | e.g., Ethanol ≤ 5000 ppm, Isopropanol ≤ 5000 ppm |
| Gravimetric Analysis | Determination of residue on ignition (inorganic impurities). | ≤ 0.1% |
| Karl Fischer Titration | Measurement of water content. | ≤ 0.5% |
By implementing these rigorous analytical strategies, manufacturers can ensure the consistent production of high-quality this compound that meets all required specifications for its intended use. jocpr.com
Q & A
What are the most effective synthetic methodologies for introducing substituents to the 1,1-dimethyl-2,3-dihydro-1H-inden-4-amine scaffold?
Basic Research Focus
Cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, are widely used to functionalize the indene core. For example, palladium-catalyzed coupling with boronic acids enables aryl/alkyl group introduction at specific positions (e.g., iodinated intermediates reacting with cyclopropyl boronic acid) . Key parameters include catalyst choice (e.g., Pd(OAc)₂), ligand selection (e.g., Catacxium-A), and reaction temperature (e.g., 100°C for 24 hours).
Advanced Consideration
Optimizing regioselectivity in dihydroindenamine systems requires steric and electronic analysis of substituents. Computational modeling (DFT) can predict reactivity patterns, while microwave-assisted synthesis may reduce reaction times and improve yields.
How can researchers address overlapping NMR signals when characterizing this compound derivatives?
Basic Research Focus
Use high-field NMR (≥400 MHz) and heteronuclear experiments (e.g., HSQC, HMBC) to resolve overlapping proton signals. Deuterated solvents (CDCl₃ or DMSO-d₆) enhance resolution, while variable-temperature NMR can separate signals affected by conformational exchange .
Advanced Consideration
Dynamic NMR (DNMR) or selective irradiation techniques may clarify complex splitting patterns. For chiral derivatives, chiral shift reagents or enantiopure solvents can distinguish diastereotopic protons.
What strategies are recommended for synthesizing brominated or fluorinated analogs of this compound?
Basic Research Focus
Electrophilic halogenation (e.g., Br₂/FeBr₃ for bromination at position 5 or 7) or directed ortho-metalation (DoM) with LDA/Selectfluor for fluorination . Purification via column chromatography (silica gel, 60–120 mesh) with hexane/EtOAc gradients ensures high purity.
Advanced Consideration
Late-stage fluorination using transition-metal catalysts (e.g., Pd-mediated C–F bond formation) minimizes side reactions. For brominated intermediates, Sonogashira coupling can extend functionalization.
How should contradictory spectral data (e.g., LCMS vs. NMR) be resolved during structural validation?
Basic Research Focus
Reconcile discrepancies by repeating synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to exclude oxidation/byproduct formation . Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy.
Advanced Consideration
Use X-ray crystallography for unambiguous structural confirmation. For unstable intermediates, in situ NMR monitoring or cryogenic trapping can capture transient species.
What mechanistic insights exist for palladium-catalyzed functionalization of dihydroindenamine derivatives?
Advanced Research Focus
Pd(0)/Pd(II) cycles dominate cross-coupling mechanisms. Oxidative addition at halogenated positions is rate-limiting, while ligand steric bulk (e.g., Catacxium-A) accelerates transmetalation . Computational studies suggest π-π interactions between the indene core and arylboronic acids enhance regioselectivity.
How can impurities in dihydroindenamine synthesis be identified and mitigated?
Basic Research Focus
HPLC or LCMS with UV/ELSD detection identifies common byproducts (e.g., dehalogenated or dimerized species). Optimize quenching protocols (e.g., aqueous workup vs. column filtration) to remove residual catalysts .
Advanced Consideration
Design of Experiments (DoE) methodologies systematically evaluate variables (e.g., temperature, stoichiometry) to minimize impurity formation. Preparative SFC (supercritical fluid chromatography) achieves chiral separation.
What stability challenges arise during storage of this compound derivatives?
Basic Research Focus
Light-sensitive and hygroscopic derivatives require amber glassware, desiccants, and storage at –20°C under nitrogen. Monitor degradation via periodic TLC or LCMS .
Advanced Consideration
Accelerated stability studies (40°C/75% RH) predict shelf life. Lyophilization improves stability for hydrophilic analogs.
How do structural modifications (e.g., alkyl chain length, halogen position) influence biological activity?
Advanced Research Focus
Comparative SAR studies reveal that ethyl or tert-butyl groups at position 6 enhance lipophilicity and receptor binding, while fluorination at position 7 improves metabolic stability . Docking studies correlate steric bulk with target affinity.
What techniques are optimal for isolating enantiomerically pure dihydroindenamine derivatives?
Advanced Research Focus
Chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic resolution (lipases or esterases) achieves enantiopurity. Asymmetric hydrogenation with Ru or Ir catalysts (e.g., Noyori-type systems) provides >99% ee .
Which catalytic systems are most efficient for large-scale dihydroindenamine synthesis?
Advanced Research Focus
Heterogeneous catalysts (e.g., Pd/C or immobilized ligands) enable recyclability and reduce metal leaching. Flow chemistry setups improve heat/mass transfer for exothermic reactions (e.g., Grignard additions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
